Product packaging for 4,5-Dibenzyl 5-Hydroxy Albuterol(Cat. No.:)

4,5-Dibenzyl 5-Hydroxy Albuterol

Cat. No.: B13842890
M. Wt: 525.7 g/mol
InChI Key: PEXBAKICGKOFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The quest for novel therapeutics for respiratory ailments is a continuous endeavor in medicinal chemistry. Within this landscape, the modification of existing, well-understood drug scaffolds presents a fertile ground for the development of agents with improved efficacy, selectivity, and pharmacokinetic profiles. This article focuses on a theoretical analogue of the widely-used bronchodilator albuterol, namely 4,5-Dibenzyl 5-Hydroxy Albuterol, examining the potential implications of its unique structural modifications.

Albuterol, also known as salbutamol (B1663637), is a cornerstone in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). drugbank.commedlineplus.govmedlineplus.gov Its therapeutic effect stems from its action as a short-acting β2-adrenergic receptor agonist. nih.gov The core structure of albuterol, its pharmacophore, consists of a 4-hydroxy-3-(hydroxymethyl)phenyl group attached to an ethanolamine (B43304) side chain with a tertiary butyl group on the nitrogen atom. nih.gov This specific arrangement of functional groups is crucial for its selective binding to and activation of β2-adrenergic receptors located on the smooth muscle cells of the airways. drugbank.comwikipedia.org

Upon binding, albuterol stimulates the Gs protein-coupled receptor, leading to the activation of adenylyl cyclase. youtube.com This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), which initiates a signaling cascade resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation. youtube.com This mechanism provides rapid relief from the symptoms of wheezing, shortness of breath, and chest tightness. medlineplus.gov The development of albuterol was a significant advancement as it was one of the first β2-selective agonists, offering improved safety over less selective predecessors like isoprenaline by minimizing cardiac side effects. nih.gov

The design of β-adrenergic agonists has evolved through systematic structural modifications to enhance receptor selectivity, potency, and duration of action. wikipedia.org Key strategies often involve alterations to three main components of the pharmacophore:

The Aromatic Ring: Modifications to the phenyl ring can influence receptor binding and metabolism. For instance, the replacement of the catechol group of earlier adrenergic agonists with the saligenin moiety in albuterol (a 4-hydroxy-3-hydroxymethylphenyl group) was a critical innovation. This change rendered the molecule resistant to catechol-O-methyltransferase (COMT), an enzyme that rapidly metabolizes catecholamines, thereby prolonging its duration of action. biolife-publisher.it

The Ethanolamine Side Chain: The hydroxyl group on the β-carbon of the ethanolamine side chain is essential for agonistic activity, forming a key hydrogen bond with the receptor. The stereochemistry at this chiral center is also critical, with the (R)-enantiomer of albuterol being significantly more active than the (S)-enantiomer. drugbank.com

The N-Alkyl Substituent: The size and nature of the substituent on the amine nitrogen heavily influence β2-receptor selectivity. The tertiary butyl group of albuterol is a key feature that confers its selectivity for β2 over β1 receptors, thereby reducing the incidence of cardiac side effects. biolife-publisher.it

The hypothetical investigation of this compound is predicated on the established principles of structure-activity relationships (SAR) in β2-adrenergic agonists. The introduction of benzyl (B1604629) and additional hydroxyl groups to the albuterol scaffold could potentially modulate its pharmacological profile in several ways:

Introduction of Benzyl Groups: Benzyl groups are bulky and lipophilic. Their incorporation could influence receptor binding affinity and duration of action. For example, in the development of long-acting β2-agonists (LABAs) like salmeterol, a long lipophilic side chain is a key structural feature that is thought to anchor the molecule to the cell membrane in close proximity to the receptor, leading to a prolonged effect. nih.gov While a benzyl group is smaller than the side chain of salmeterol, its addition could still enhance lipophilicity and potentially lead to a longer duration of action compared to albuterol. The use of a benzyl group as a protecting group for the phenolic hydroxyl in the synthesis of albuterol is well-documented, with "4-benzyl albuterol" being a known intermediate. google.comchemicalbook.com

Addition of a Hydroxyl Group: The introduction of an additional hydroxyl group could create new hydrogen bonding opportunities with the receptor, potentially increasing binding affinity and potency. "5-Hydroxy Albuterol" is recognized as an impurity and a related compound of levalbuterol (B1212921) (the (R)-enantiomer of albuterol). clearsynth.com The position of this additional hydroxyl group is critical, as it could either enhance or hinder the optimal interaction with the receptor.

Based on the rationale outlined above, the following impacts of the 4,5-dibenzyl and 5-hydroxy substitutions on the biological profile of albuterol can be hypothesized:

Receptor Binding and Affinity: The two benzyl groups at the 4 and 5 positions of the phenyl ring would significantly increase the steric bulk and lipophilicity of the molecule. This could lead to a stronger, albeit potentially different, interaction with the β2-adrenergic receptor. The increased lipophilicity might promote partitioning into the cell membrane, potentially leading to a depot effect and a longer duration of action. nih.gov The 5-hydroxy group could form an additional hydrogen bond with amino acid residues in the receptor's binding pocket, which could enhance binding affinity. However, the combination of these bulky and polar groups could also lead to a suboptimal fit in the binding site, potentially reducing affinity or altering the mode of binding.

Pharmacokinetics: The increased lipophilicity due to the dibenzyl substitution would likely alter the pharmacokinetic properties of the molecule, potentially leading to increased plasma protein binding and a larger volume of distribution compared to albuterol.

A thorough review of the current scientific literature reveals a significant gap in knowledge regarding the specific compound this compound. While related compounds such as N-Benzyl albuterol, 4-Benzyl albuterol, and 5-Hydroxy Albuterol are mentioned, primarily as synthetic intermediates or impurities, there is no published research detailing the synthesis, pharmacological evaluation, or therapeutic potential of the dibenzylated and hydroxylated analogue. clearsynth.comchemicalbook.com

The absence of empirical data for this compound means that its properties and biological activity remain purely in the realm of hypothesis. Further research would be necessary to synthesize this compound and evaluate its pharmacological profile, including its binding affinity for β-adrenergic receptors, its functional activity (potency and efficacy), and its selectivity. Such studies would be essential to validate or refute the hypotheses presented in this article and to determine if this novel analogue holds any therapeutic promise.

Data Tables

The following tables provide a comparative overview of the physicochemical properties of albuterol and its related analogues discussed in this article.

Table 1: Physicochemical Properties of Albuterol and Related Compounds Data for this compound is hypothetical and for illustrative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
AlbuterolC₁₃H₂₁NO₃239.31 nih.gov
N-Benzyl AlbuterolC₂₀H₂₇NO₃329.43 cymitquimica.com
5-Hydroxy AlbuterolC₁₃H₂₁NO₄255.31 clearsynth.com
This compoundC₂₇H₃₁NO₄Hypothetical

Table 2: Chemical Identifiers of Albuterol and Related Compounds CAS number for this compound is not available in public databases.

Compound NameCAS Number
Albuterol18559-94-9 acs.org
N-Benzyl Albuterol24085-03-8 nih.gov
5-Hydroxy Albuterol182676-90-0 clearsynth.com
This compoundNot Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39NO4 B13842890 4,5-Dibenzyl 5-Hydroxy Albuterol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H39NO4

Molecular Weight

525.7 g/mol

IUPAC Name

1-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)phenyl]-2-(tert-butylamino)ethanol

InChI

InChI=1S/C34H39NO4/c1-34(2,3)35-21-31(36)29-19-30(25-37-22-26-13-7-4-8-14-26)33(39-24-28-17-11-6-12-18-28)32(20-29)38-23-27-15-9-5-10-16-27/h4-20,31,35-36H,21-25H2,1-3H3

InChI Key

PEXBAKICGKOFQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)O

Origin of Product

United States

Synthetic Methodologies for 4,5 Dibenzyl 5 Hydroxy Albuterol

Retrosynthetic Analysis and Strategic Disconnections for 4,5-Dibenzyl 5-Hydroxy Albuterol

A retrosynthetic analysis of this compound guides the formulation of a logical synthetic plan. The primary strategic disconnections are focused on simplifying the molecule into more readily available or synthetically accessible precursors.

The key disconnections are:

C-N Bond Disconnection: The final bond formation is envisioned as the coupling of the ethanolamine (B43304) side chain to the tert-butylamine (B42293) moiety. This disconnection simplifies the target molecule into a protected amino alcohol precursor and tert-butylamine.

C-C Bond Disconnection of the Side Chain: The ethanolamine side chain can be disconnected at the C1-C2 bond, leading to a substituted acyl precursor (e.g., an α-haloketone) and a protected amine. This is a common strategy in the synthesis of phenylethanolamines.

Disconnection of Benzyl (B1604629) Ethers: The two benzyl ether groups on the aromatic ring can be retrosynthetically cleaved to reveal a catechol or a related dihydroxyaromatic system. This simplifies the aromatic core to a more fundamental starting material.

This analysis suggests a convergent synthesis where the elaborated aromatic core and the chiral side chain are prepared separately and then coupled.

Proposed Multi-Step Synthesis of this compound

Based on the retrosynthetic analysis, a multi-step synthesis is proposed. This pathway involves the initial preparation of a uniquely substituted aromatic aldehyde, followed by the construction of the chiral ethanolamine side chain.

The synthesis of the core aromatic component, a 3,4-dibenzyloxy-5-hydroxybenzaldehyde derivative, is a critical first stage. A plausible starting material is 3,4,5-trihydroxybenzaldehyde (B28275) (gallic aldehyde).

Selective Benzylation: The first step involves the selective protection of the hydroxyl groups at the 3- and 4-positions. Due to the higher acidity of the 4-hydroxyl group and potential for chelation control, selective benzylation can be achieved. Treating 3,4,5-trihydroxybenzaldehyde with two equivalents of benzyl bromide (BnBr) in the presence of a suitable base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) would preferentially yield 3,4-dibenzyloxy-5-hydroxybenzaldehyde. The hydroxyl at position 5 is generally less reactive in such reactions.

With the aromatic aldehyde in hand, the next phase is the construction of the chiral ethanolamine side chain.

Addition of a Cyanide Source: The aldehyde can be converted to a cyanohydrin by treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), which also protects the resulting hydroxyl group. This sets the stage for the two-carbon side chain.

Reduction to the Amino Alcohol: The nitrile group of the cyanohydrin can be reduced to a primary amine, and the silyl (B83357) ether cleaved. A reducing agent like lithium aluminum hydride (LiAlH4) would accomplish this transformation, yielding a racemic phenylethanolamine.

Stereoselective Reduction (Alternative): For a more stereocontrolled approach, the aldehyde can be first converted to an α-haloketone. Subsequent asymmetric reduction of the ketone, using reagents like a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), would provide the desired enantiomer of the alcohol.

Protecting groups are essential to prevent unwanted side reactions of the multiple functional groups (phenolic hydroxyl, benzylic alcohol, and amine).

Phenolic Hydroxyl: The remaining free hydroxyl on the aromatic ring (position 5) may require protection, for instance, as a silyl ether (e.g., tert-butyldimethylsilyl ether, TBDMS), to prevent interference in subsequent steps.

Amine: The primary amine formed after reduction must be protected before the final N-alkylation step. A carbamate (B1207046) protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, is ideal. These are stable under a variety of conditions but can be removed selectively.

Benzylic Alcohol: The alcohol on the side chain may also require protection, depending on the subsequent reaction conditions. A silyl ether is a common choice.

A potential protecting group strategy is summarized in the table below:

Functional GroupProtecting GroupIntroduction ReagentRemoval Conditions
Phenolic HydroxylTBDMSTBDMS-Cl, ImidazoleTBAF
AmineBoc(Boc)2OTrifluoroacetic Acid (TFA)
Benzylic AlcoholTBDMSTBDMS-Cl, ImidazoleTBAF

The final assembly of the target molecule involves the N-alkylation of the protected amino alcohol precursor with a tert-butyl group.

Reductive Amination: A highly effective method for this coupling is reductive amination. The protected primary amine can be deprotected, and the resulting amino alcohol can be reacted with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This introduces the isopropyl moiety, which can then be further alkylated if needed, or a direct alkylation with a tert-butyl halide can be attempted, though this can be sterically hindered.

Direct Alkylation: An alternative is the direct alkylation of the protected amine. For instance, if a Boc-protected amine is used, it can be deprotected, and the resulting primary amine can be reacted with a tert-butylating agent. However, due to the steric bulk of the tert-butyl group, this reaction can be low-yielding.

A more plausible route involves the reaction of the elaborated α-haloketone precursor with tert-butylamine, which introduces the N-tert-butyl group early in the synthesis. The subsequent reduction of the ketone would then yield the final ethanolamine side chain.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The table below outlines potential optimization strategies for key reaction types in the proposed synthesis:

Reaction TypeParameter to OptimizeConditions and Rationale
Selective Benzylation Base and SolventA weaker base (e.g., Cs2CO3 vs. K2CO3) may improve selectivity. The solvent polarity (e.g., DMF vs. Acetonitrile) can influence reaction rates and selectivity.
Asymmetric Ketone Reduction Catalyst and TemperatureScreening different chiral catalysts (e.g., various oxazaborolidines) is essential. Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity.
Reductive Amination Reducing Agent and pHWhile STAB is often effective, other agents like sodium cyanoborohydride (NaBH3CN) can be used. Maintaining a slightly acidic pH (4-6) is critical for imine formation without deactivating the amine.
Purification Chromatographic MethodDue to the polarity of the final compound, reverse-phase chromatography may be more effective than normal-phase silica (B1680970) gel chromatography for purification.

By systematically applying these synthetic and optimization strategies, a viable pathway to this compound can be developed, enabling its synthesis for further chemical and biological investigation.

Isolation and Purification Techniques for this compound and its Intermediates

The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product is free from impurities. Various standard and advanced techniques are employed to achieve high purity.

Detailed research findings indicate that a combination of techniques is often necessary. The initial crude product, obtained from the synthetic reaction mixture, is often subjected to a series of purification steps.

Common Isolation and Purification Techniques:

Crystallization: This is a fundamental technique used for the purification of solid intermediates and the final compound. The choice of solvent is crucial and is determined by the solubility of the compound and its impurities. A patent for a salbutamol (B1663637) intermediate suggests that solvents such as absolute ethyl alcohol, isopropanol, ethyl acetate, tetrahydrofuran, acetone, and methanol (B129727) can be effective. google.com Another patent for a different intermediate highlights the use of low-polar solvents like petroleum ether, diethyl ether, isopropyl ether, n-hexane, or n-heptane, sometimes in combination with other solvents like tetrahydrofuran, acetone, ethyl acetate, or dichloromethane. google.com

Column Chromatography: For separating complex mixtures and removing closely related impurities, column chromatography is a powerful tool. Silica gel is a common stationary phase, and the mobile phase is a carefully selected solvent system that allows for the differential elution of the target compound and its impurities. High-performance liquid chromatography (HPLC) is also used, particularly for analytical assessment of purity and for preparative separation on a smaller scale. researchgate.net

Salt Formation: Purification can also be achieved by converting the basic this compound into a salt. This is often done by reacting the free base with an acid, such as citric acid, p-toluenesulfonic acid, or oxalic acid, to form a crystalline salt that can be easily separated and purified by recrystallization. google.com The pure free base can then be regenerated by treatment with a base.

Extraction: Liquid-liquid extraction is frequently used during the work-up of reaction mixtures to separate the product from water-soluble and other impurities. The choice of organic solvent is critical for efficient separation.

Analytical Techniques for Purity Assessment:

The purity of this compound and its intermediates is typically assessed using a variety of analytical methods:

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of the final compound and for monitoring the progress of purification. Reversed-phase HPLC with a suitable column (e.g., C18 or phenyl) and a mobile phase consisting of a buffer and an organic modifier is often employed. nih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify any impurities by their mass-to-charge ratio. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized compound and for identifying any structural isomers or other impurities.

Table 1: Solvents for Purification of Salbutamol Intermediates by Recrystallization

Intermediate TypeSolvent SystemReference
Salbutamol Intermediate IVAbsolute ethyl alcohol, isopropanol, ethyl acetate, tetrahydrofuran, acetone, methanol google.com
Salbutamol Intermediate IIIPetroleum ether, diethyl ether, isopropyl ether, n-hexane, n-heptane (alone or with THF, acetone, etc.) google.com

Considerations for Chiral Synthesis and Enantiomeric Purity of this compound

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group and the aminoethyl side chain. As with albuterol, it is expected that the two enantiomers, (R)- and (S)-4,5-Dibenzyl 5-Hydroxy Albuterol, will exhibit different biological activities. Therefore, the stereoselective synthesis or the separation of enantiomers is of significant importance.

Strategies for Chiral Synthesis:

The synthesis of enantiomerically pure this compound can be approached in several ways, drawing parallels from the synthesis of enantiopure salbutamol:

Diastereomeric Resolution: This classic method involves reacting the racemic mixture of this compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization. Once separated, the resolving agent is removed to yield the individual enantiomers.

Asymmetric Synthesis: This is a more modern and efficient approach that involves the use of a chiral catalyst or a chiral auxiliary to stereoselectively create the desired enantiomer. For the synthesis of (R)-salbutamol, asymmetric reduction of a prochiral ketone intermediate is a common strategy. Chiral catalysts, such as those based on oxazaborolidines, have been shown to be effective in producing the (R)-enantiomer with high enantiomeric excess. ic.ac.uk

Chiral Pool Synthesis: This method utilizes a readily available enantiomerically pure starting material from nature to synthesize the target molecule.

Techniques for Determining Enantiomeric Purity:

The enantiomeric purity of this compound is typically determined using chiral analytical techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs are available, including those based on cyclodextrins. nih.gov

Chiral Capillary Electrophoresis (CE): CE with a chiral selector, such as a cyclodextrin, added to the buffer can also be used for the enantioseparation of phenylethanolamines. nih.gov

NMR Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate between enantiomers in an NMR spectrum.

Table 2: Examples of Chiral Separation Techniques for Phenyl-containing Amines

TechniqueChiral Selector/Stationary PhaseApplicationReference
Capillary Electrophoresis (CE)α-, β-, or γ-cyclodextrinSeparation of 3-phenyl-3-heteroarylpropylamines nih.gov
HPLCCyclobond I columnDirect separation of enantiomers of 3-phenyl-3-(2-pyridyl)propylamines nih.gov
HPLCRP-18 column with β-CD in mobile phaseSeparation of enantiomers of 3-phenyl-3-(2-pyridyl)propylamines nih.gov
Enantioselective Liquid-Liquid ExtractionChiral palladium phosphine (B1218219) complexesSeparation of phenylalanine analogues nih.gov

Pharmacological Characterization of 4,5 Dibenzyl 5 Hydroxy Albuterol Preclinical Focus

In Vitro Receptor Binding Affinity Studies for 4,5-Dibenzyl 5-Hydroxy Albuterol

No data available.

No data available.

Cell-Based Functional Assays for this compound Activity

No data available.

No data available.

Organ Bath Studies with this compound

No data available.

Assessment of Bronchodilatory Efficacy and Potency in Isolated Airway Smooth Muscle Preparations

No data has been published on the effects of this compound on isolated airway smooth muscle tissues. Studies that would typically determine the compound's intrinsic ability to relax constricted airways and its potency relative to standard bronchodilators like albuterol are not present in the available literature.

Characterization of Agonist/Antagonist Properties on Target Tissues

There is no information available to characterize whether this compound acts as an agonist, partial agonist, or antagonist at β2-adrenergic receptors or other relevant targets in airway tissues. Albuterol, the parent compound, is a well-known β2-adrenergic agonist that promotes bronchodilation by relaxing airway smooth muscle. nih.govnih.gov However, the pharmacological activity of this dibenzylated and hydroxylated derivative has not been publicly documented.

In Vivo Preclinical Efficacy Studies of this compound

Comprehensive searches for in vivo studies in animal models have not yielded any results for this compound.

Evaluation in Animal Models of Bronchoconstriction and Airway Hyperresponsiveness

There are no published studies evaluating the efficacy of this compound in established animal models of asthma or chronic obstructive pulmonary disease (COPD). Such studies are critical for understanding a compound's potential therapeutic effects in a living organism.

Dose-Response Profiling in Relevant Preclinical Disease Models (e.g., allergen-induced airway obstruction models)

Without primary in vivo studies, no dose-response profile for this compound in preclinical disease models has been established. This information is fundamental for determining the effective dose range of a potential therapeutic agent.

Selectivity Assessment in Vivo (e.g., pulmonary vs. extra-pulmonary effects)

The in vivo selectivity of this compound, which would compare its effects on the lungs versus other organs (such as the cardiovascular system), has not been investigated in any publicly available research. For the parent compound, albuterol, systemic exposure can lead to extra-pulmonary effects. nih.gov

Metabolism and Pharmacokinetics of 4,5 Dibenzyl 5 Hydroxy Albuterol Preclinical Focus

In Vitro Metabolic Stability and Metabolite Identification of 4,5-Dibenzyl 5-Hydroxy Albuterol

The initial stages of drug development heavily rely on in vitro assays to predict the metabolic fate of a new chemical entity. For this compound, these studies are crucial in determining its stability and identifying the primary metabolites formed.

In vitro metabolic stability is a key parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. Assays using liver microsomes and hepatocytes are the gold standard for these assessments. There is currently no publicly available data from microsomal or hepatocyte stability assays for this compound. These studies would typically involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, monkey) and human donors to determine the rate of metabolism.

Data from such assays would be presented in a table similar to this hypothetical example:

SpeciesMicrosomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Hepatocyte Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
RatData not availableData not availableData not availableData not available
DogData not availableData not availableData not availableData not available
MonkeyData not availableData not availableData not availableData not available
HumanData not availableData not availableData not availableData not available

The identification of metabolites is critical for understanding the biotransformation pathways of a new compound and for assessing the potential for pharmacologically active or toxic metabolites. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary analytical technique used for this purpose.

Scientific literature does not currently contain reports on the identification and structural elucidation of metabolites of this compound. This process would involve incubating the parent compound with hepatocytes or microsomes and analyzing the resulting mixture to detect new molecular species. The exact mass and fragmentation patterns obtained from MS/MS analysis would then be used to deduce the chemical structures of the metabolites.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs. nih.govnih.govmdpi.com Identifying the specific CYP isoforms involved in the metabolism of a compound is essential for predicting potential drug-drug interactions. Other important biotransformation pathways include phase II conjugation reactions, such as glucuronidation and sulfation.

There is no available research identifying the specific cytochrome P450 enzymes or other biotransformation pathways responsible for the metabolism of this compound. For the parent compound, albuterol, the primary metabolite in humans is the 4'-O-sulfate ester. nih.gov It is also metabolized to a lesser extent through oxidative deamination and glucuronide conjugation. drugbank.com

In Vivo Preclinical Pharmacokinetic Profiling of this compound

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism.

The intended route of administration significantly impacts the absorption profile of a drug. For a compound like this compound, which is a derivative of a bronchodilator, both oral and inhalation routes would be of interest.

No in vivo studies detailing the absorption characteristics of this compound following any route of administration have been published. Such studies would typically measure the plasma concentration of the compound over time to determine key pharmacokinetic parameters like Cmax (maximum concentration) and Tmax (time to reach Cmax).

A hypothetical data table for absorption characteristics might look like this:

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)
RatOralData not availableData not availableData not availableData not available
RatInhalationData not availableData not availableData not availableData not available
DogOralData not availableData not availableData not availableData not available
DogInhalationData not availableData not availableData not availableData not available

Understanding how a drug distributes throughout the body is crucial for determining its potential sites of action and accumulation. This includes assessing its distribution into various tissues and the extent to which it binds to plasma proteins.

There is no available data on the tissue distribution or plasma protein binding of this compound in any preclinical species. For albuterol, it is known to be only weakly bound to plasma proteins. drugbank.com

A representative data table for plasma protein binding would be formatted as follows:

SpeciesPlasma Protein Binding (%)
RatData not available
DogData not available
MonkeyData not available
HumanData not available

No Information Available for this compound

Extensive research has yielded no specific scientific data on the chemical compound "this compound." Searches for its metabolism, pharmacokinetics, elimination pathways, and potential for drug-drug interactions have not returned any relevant results.

The available scientific literature and databases primarily contain information on the well-known bronchodilator Albuterol (also known as Salbutamol) and its related metabolites, such as 5-Hydroxy Salbutamol (B1663637). However, information specifically pertaining to the dibenzylated derivative requested is not present in the public domain.

Therefore, it is not possible to provide an article on the metabolism and pharmacokinetics of "this compound" as requested, due to the absence of preclinical or clinical research data on this specific compound. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.

It is crucial to base scientific articles on verifiable and published research findings to ensure the information presented is accurate and reliable. Without such data for "this compound," the generation of the requested content is not feasible.

Theoretical and Computational Studies of 4,5 Dibenzyl 5 Hydroxy Albuterol

Molecular Docking and Dynamics Simulations of 4,5-Dibenzyl 5-Hydroxy Albuterol with Beta-Adrenergic Receptors

Molecular simulations are crucial for understanding how a ligand like this compound might interact with its target, the beta-adrenergic receptors (β-ARs). These G protein-coupled receptors (GPCRs) are central to many physiological processes, and their activation by agonists is a key therapeutic strategy. nih.govmdpi.com

Prediction of Binding Modes and Ligand-Receptor Interactions

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking into the active site of the β2-adrenergic receptor (β2AR) would likely reveal a binding mode that shares features with known agonists like albuterol (salbutamol) but with distinct characteristics due to its unique dibenzyl substitution.

The core phenylethanolamine structure is expected to anchor the molecule within the binding pocket. Key interactions would hypothetically include:

Hydrogen Bonding: The ethanolamine (B43304) side chain's hydroxyl and amine groups are predicted to form critical hydrogen bonds with key residues in the receptor, such as Aspartate and Serine residues (e.g., Asp113, Ser204, Ser207). nih.gov These interactions are fundamental for the agonist activity of phenylethanolamines.

Aromatic and Hydrophobic Interactions: The catechol-like ring system would engage in pi-pi stacking or hydrophobic interactions with Phenylalanine residues (e.g., Phe290) in a deep pocket of the receptor.

Novel Benzyl (B1604629) Group Interactions: The defining feature, the 4,5-dibenzyl groups, would be predicted to extend into a more hydrophobic, potentially allosteric, region of the binding site. These bulky groups could form significant van der Waals and hydrophobic interactions with non-polar residues, potentially increasing the ligand's residence time and affinity compared to smaller analogues.

The predicted binding energy, a score representing the strength of the interaction, would be a key output. A lower binding energy suggests a more stable complex.

Interactive Table 1: Predicted Binding Affinities and Key Interactions of this compound with β2AR

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compound -11.5Asp113, Ser207Hydrogen Bond
Phe290Pi-Pi Stacking
Val114, Trp286Hydrophobic (Benzyl)
Albuterol (Reference)-7.2Asp113, Ser207Hydrogen Bond
Phe290Pi-Pi Stacking

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Conformational Changes Upon Binding

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, are used to analyze the stability of the docked pose and the conformational changes induced in the receptor upon ligand binding. nih.govacs.org For an agonist, binding is expected to stabilize an "active" conformation of the receptor, which is necessary for initiating downstream signaling. acs.org

Upon binding of this compound, MD simulations would likely show:

A stable root-mean-square deviation (RMSD) for the ligand within the binding pocket, indicating a stable binding mode.

Significant conformational shifts in the transmembrane helices (TMs) of the β2AR, particularly an outward movement of the cytoplasmic end of TM6. This is a hallmark of GPCR activation. mdpi.com

Perturbations in the intracellular loop regions, which are critical for the binding of downstream signaling partners like G-proteins. nih.gov The unique interactions of the dibenzyl groups might induce a distinct conformational ensemble in the receptor compared to that induced by salbutamol (B1663637), potentially leading to biased agonism. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics. nih.gov

Calculation of Molecular Orbitals, Electrostatic Potential Surfaces, and Fukui Functions

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring system, making it the likely site for electrophilic attack. The LUMO would be distributed more broadly, indicating potential sites for nucleophilic attack.

Electrostatic Potential (ESP) Surface: The ESP map visualizes the charge distribution across the molecule. For this compound, negative potential (red/yellow) would be concentrated around the phenolic and alcoholic oxygen atoms and the aromatic rings, highlighting these areas as hydrogen bond acceptors. Positive potential (blue) would be located around the protonated amine group, indicating its role as a hydrogen bond donor.

Fukui Functions: These functions predict the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. For this compound, Fukui analysis would likely pinpoint the phenolic oxygens and the amine nitrogen as key sites for interaction, consistent with their roles in receptor binding.

Prediction of Spectroscopic Properties and Reactivity Sites

Quantum calculations can predict spectroscopic properties like NMR chemical shifts, and vibrational frequencies (IR spectroscopy). These theoretical spectra can serve as a benchmark for experimental characterization of the synthesized compound.

Reactivity site prediction helps in understanding potential metabolic pathways. The calculations might suggest that the phenolic hydroxyl groups are susceptible to glucuronidation or sulfation, and the benzyl groups could be targets for oxidative metabolism by cytochrome P450 enzymes.

Interactive Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyPredicted Value/DescriptionImplication
HOMO-LUMO Gap4.8 eVHigh chemical stability
ESP Minimum-0.075 a.u. (on phenolic oxygens)Strong hydrogen bond accepting capability
ESP Maximum+0.120 a.u. (on amine hydrogen)Strong hydrogen bond donating capability
Most Labile ProtonPhenolic OHSite of potential deprotonation/metabolism

Note: The data in this table is hypothetical and for illustrative purposes based on quantum chemical principles. arxiv.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

SAR and QSAR studies correlate the chemical structure of compounds with their biological activity. nih.govoup.com For this compound, these studies would be essential to optimize its structure for improved potency and selectivity. nih.govresearchgate.net

A hypothetical SAR study based on the structure of this compound would explore modifications at several key positions:

The Benzyl Groups: Varying the size, electronics, and position of these groups would be critical. Replacing benzyl with smaller alkyl or different aryl groups would probe the limits of the hydrophobic pocket. It is hypothesized that these large substituents are crucial for the compound's unique profile.

The Phenolic Hydroxyls: The presence and position of these groups are generally essential for β2AR activity. gpatindia.com Modifying them would likely reduce potency.

The Amine Substituent: The N-tert-butyl group in albuterol is important for its β2 selectivity. Altering this in the context of the dibenzyl-substituted ring would be explored to fine-tune selectivity. oup.com

A QSAR model would take a series of designed analogues and their experimentally determined activities (e.g., pEC50 values) to build a mathematical model. nih.gov This model, often based on descriptors like steric fields (CoMFA) and electrostatic fields (CoMSIA), would generate a 3D contour map. This map would visually guide drug design, indicating where bulky, electron-donating, or hydrogen-bonding groups would be favorable or unfavorable for activity. For instance, the model would likely show a large, favorable steric region corresponding to the location of the dibenzyl groups, confirming the positive contribution of these moieties to the activity.

Derivation of Pharmacophore Models

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For β2-adrenoceptor agonists like albuterol and its derivatives, these models are crucial for designing new compounds with enhanced selectivity and efficacy.

A well-established pharmacophore model for selective β2-adrenoceptor agonists includes several key features based on the interactions between the ligand and the receptor binding site. nih.gov These features are derived from a combination of site-directed mutagenesis studies and the computational analysis of known potent and selective agonists. nih.govresearchgate.net The essential pharmacophoric features for a β2-adrenoceptor agonist are:

A Positive Ionizable Group: This is typically a protonated amine that forms an ionic bond with a negatively charged aspartic acid residue (Asp113) in the third transmembrane domain (TM3) of the β2-adrenoceptor. nih.govresearchgate.net In this compound, the secondary amine in the ethanolamine side chain would fulfill this role.

A Hydrogen-Bond Donor and Acceptor Moiety: In albuterol, the catechol ring with its two hydroxyl groups acts as a hydrogen-bond donor and acceptor, interacting with serine residues (Ser203, Ser204, and Ser207) in the fifth transmembrane domain (TM5) of the receptor. nih.gov For this compound, the introduction of benzyl groups at the 4 and 5 positions of the phenyl ring would sterically hinder or prevent these crucial hydrogen-bonding interactions. However, the remaining hydroxyl group at the 3-position (or a repositioned hydroxyl group in a different isomer) could still potentially act as a hydrogen bond donor or acceptor, albeit with a different binding orientation.

An Aromatic Ring: The phenyl ring of albuterol provides a scaffold for the hydroxyl groups and is involved in aromatic interactions within the binding pocket. nih.gov The dibenzylated phenyl ring in the target compound maintains this aromatic core.

A Chiral Hydroxyl Group: The hydroxyl group on the ethanolamine side chain is known to interact with an asparagine residue (Asn293) in the sixth transmembrane domain (TM6), contributing to the stereoselectivity of binding. nih.gov This feature is retained in the structure of this compound.

Based on these principles, a hypothetical pharmacophore model for this compound can be proposed. The model would retain the positive ionizable amine and the chiral hydroxyl group as key interaction points. The dibenzylated aromatic ring would still be a central feature, though its interaction with the receptor would be significantly altered compared to the parent albuterol molecule. The bulky benzyl groups would likely occupy a larger hydrophobic pocket within the receptor, potentially leading to different selectivity or duration of action.

Table 1: Hypothetical Pharmacophore Features of this compound

Pharmacophoric FeatureCorresponding Chemical MoietyPutative Receptor Interaction Site
Positive Ionizable CenterProtonated secondary amineAspartic Acid (e.g., Asp113 in TM3)
Hydrogen Bond Acceptor/DonorRemaining hydroxyl group(s)Serine residues (e.g., in TM5)
Aromatic RingDibenzylated phenyl ringAromatic/hydrophobic pocket
Hydrogen Bond DonorHydroxyl group on the side chainAsparagine (e.g., Asn293 in TM6)

Prediction of Biological Activity Based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural properties (descriptors) of a series of compounds with their biological activities. nih.gov While no specific QSAR model exists for this compound, we can theorize how its structural descriptors might predict its biological activity as a β2-adrenoceptor agonist.

The introduction of two large, non-polar benzyl groups at the 4 and 5 positions of the albuterol scaffold would significantly impact several key structural descriptors:

Molecular Weight and Volume: The addition of the benzyl groups substantially increases the molecular weight and volume of the molecule. This could lead to a tighter fit in a larger binding pocket but might also hinder its ability to reach the binding site.

Lipophilicity (logP): The benzyl groups would dramatically increase the lipophilicity of the compound. While a certain degree of lipophilicity is required for membrane permeability, excessively high logP values can lead to poor aqueous solubility and non-specific binding.

Hydrogen Bonding Capacity: The replacement of the catechol hydroxyl groups with benzyl groups reduces the hydrogen bond donating and accepting capacity of the aromatic ring. As these interactions are critical for the activity of albuterol, their absence would likely lead to a significant decrease in potency at the β2-adrenoceptor.

Molecular Shape and Flexibility: The bulky and relatively rigid benzyl groups would impose significant conformational constraints on the molecule. This could either lock the molecule in a more active conformation or prevent it from adopting the necessary orientation for optimal receptor binding.

Based on these considerations, it is predicted that this compound would have a significantly different biological activity profile compared to albuterol. The loss of key hydrogen-bonding interactions with the receptor would likely result in a much lower affinity and efficacy as a β2-adrenoceptor agonist. However, the increased lipophilicity and size could potentially lead to a longer duration of action if the compound is able to bind to an alternative site on the receptor or if it acts as a prodrug that is metabolized to an active form. nih.gov

Table 2: Predicted Impact of Structural Modifications on Biological Activity

Structural ModificationChange in Structural DescriptorPredicted Effect on Biological Activity
Addition of two benzyl groupsIncreased molecular weight and volumePotentially altered receptor subtype selectivity; may hinder access to the binding site.
Benzyl substitution on catechol ringIncreased lipophilicity (logP)May enhance membrane permeability but could also lead to reduced solubility and increased non-specific binding.
Replacement of hydroxyl groupsDecreased hydrogen bonding capacityLikely significant reduction in binding affinity and efficacy at the β2-adrenoceptor.
Introduction of bulky groupsAltered molecular shape and flexibilityCould either favor or disfavor the bioactive conformation for receptor binding.

In Silico Prediction of ADME Properties for this compound (excluding human data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used in early-stage drug discovery to forecast the pharmacokinetic properties of a compound. nih.govnih.gov For this compound, we can make some theoretical predictions about its ADME profile based on its structure.

Distribution: Due to its predicted high lipophilicity, the compound would likely have a large volume of distribution, meaning it would tend to distribute into fatty tissues rather than remaining in the systemic circulation. It would also be expected to have high plasma protein binding.

Metabolism: The benzyl groups could be susceptible to metabolism by cytochrome P450 enzymes in the liver, potentially through hydroxylation of the aromatic rings. The core albuterol structure could also undergo phase II conjugation reactions. The bulky nature of the benzyl groups might also sterically hinder the metabolic enzymes, potentially leading to a longer half-life. It is also conceivable that the compound could be a substrate for esterases if it were designed as a prodrug. nih.gov

Excretion: The route of excretion would depend on the extent of metabolism. The parent compound, being highly lipophilic, would likely undergo significant metabolism to more polar derivatives before being excreted, primarily in the feces.

Table 3: Predicted In Silico ADME Properties of this compound

ADME PropertyPredicted OutcomeRationale
Absorption
Aqueous SolubilityLowIncreased lipophilicity from benzyl groups.
Intestinal PermeabilityModerate to HighIncreased lipophilicity may favor passive diffusion, but large size could be a limiting factor.
Distribution
Plasma Protein BindingHighHigh lipophilicity leads to strong binding to plasma proteins like albumin.
Volume of Distribution (Vd)HighTendency to distribute into lipophilic tissues.
Metabolism
Cytochrome P450 (CYP) SubstrateLikelyBenzyl groups provide sites for oxidative metabolism.
Excretion
Primary RouteHepatic/FecalHigh molecular weight and lipophilicity favor biliary excretion after metabolism.

Advanced Analytical Methodologies for 4,5 Dibenzyl 5 Hydroxy Albuterol

Development and Validation of Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating 4,5-Dibenzyl 5-Hydroxy Albuterol from the active pharmaceutical ingredient (API) and other related substances. The development of robust and validated methods ensures the accurate determination of its purity and concentration.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Salbutamol (B1663637) and its impurities. Reversed-phase HPLC (RP-HPLC) methods are particularly effective for separating moderately polar compounds like this compound from a complex sample matrix.

The development of a typical RP-HPLC method involves optimizing several parameters, including the stationary phase, mobile phase composition, and detector settings. A C18 column is commonly selected for its hydrophobicity, which provides good retention and separation of Salbutamol-related compounds. The mobile phase often consists of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of impurities with varying polarities.

Detection is most commonly performed using an Ultraviolet (UV) or Photodiode Array (PDA) detector. The chromophores within the this compound molecule allow for sensitive detection, typically around 276 nm. For unequivocal identification and structural confirmation, coupling HPLC with a Mass Spectrometry (MS) detector is the preferred approach. HPLC-MS allows for the determination of the molecular weight of the eluting compound, providing a higher degree of specificity.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Table 1: Representative HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | % B | | | 0 | 15 | | | 25 | 85 | | | 30 | 85 | | | 31 | 15 | | | 35 | 15 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detection | UV/PDA at 276 nm | | Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. For the analysis of this compound, converting an HPLC method to a UPLC method can reduce run times from over 30 minutes to under 10 minutes without compromising, and often improving, the quality of the separation.

The enhanced resolution of UPLC is particularly advantageous for separating structurally similar impurities from the main API. The principles of method development are similar to HPLC, but gradient times and flow rates are scaled to accommodate the shorter columns and smaller particle sizes. The result is a high-throughput method ideal for quality control environments.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution and Purification

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC is gaining recognition as a valuable alternative to normal-phase HPLC, particularly for chiral separations. Since this compound possesses a chiral center, resolving its enantiomers is critical.

SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and unique selectivity. nih.gov The separation is typically achieved on a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose. The mobile phase consists of supercritical CO2 and an organic modifier, often an alcohol like methanol or ethanol, which may contain a small amount of an additive (e.g., an amine) to improve peak shape. europeanpharmaceuticalreview.com SFC has been successfully applied to the quantitative determination of Salbutamol impurities, demonstrating run times up to seven times faster than the corresponding European Pharmacopoeia LC method. nih.govspringernature.com

Table 2: Illustrative SFC Chiral Separation Conditions

Parameter Condition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase Supercritical CO2 / Methanol with 0.1% Diethylamine
Isocratic/Gradient 80% CO2 / 20% Methanol
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C

| Detection | UV at 276 nm |

Spectroscopic Characterization for Structural Elucidation and Confirmation

While chromatography is used to separate the compound, spectroscopic techniques are required for its definitive structural identification.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds. For this compound, a suite of NMR experiments is used to confirm its constitution and stereochemistry.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the two benzyl (B1604629) groups, the aromatic protons of the Salbutamol core, the methine and methylene protons of the ethanolamine (B43304) side chain, and the nine equivalent protons of the tert-butyl group.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons, the benzylic carbons, the carbons of the side chain, and the quaternary and methyl carbons of the tert-butyl group.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings, confirming which protons are adjacent to each other in the structure. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

Functional Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Salbutamol Core) 6.8 - 7.5 115 - 155
Aromatic Protons (Benzyl Groups) 7.2 - 7.6 125 - 140
Benzylic CH₂ ~5.1 ~70
CH-OH ~4.8 ~70
CH₂-N ~2.9 ~50
tert-Butyl C(CH₃)₃ ~1.4 ~29

| tert-Butyl C(CH₃)₃ | Not Applicable | ~50 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a crucial step in confirming the identity of an unknown or suspected impurity. Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically forming a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS), performed on an HRMS instrument, involves isolating the parent ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include the neutral loss of water from the side chain and the loss of the tert-butyl group. researchgate.netnih.gov Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 4: Expected HRMS Fragmentation Data for this compound ([C₂₇H₃₃NO₃+H]⁺)

Ion Description Calculated m/z
[M+H]⁺ Protonated Parent Molecule 420.2533
[M+H - H₂O]⁺ Loss of Water 402.2428
[M+H - C₄H₉]⁺ Loss of tert-Butyl group 363.1907

| [C₇H₇]⁺ | Benzyl/Tropylium ion | 91.0542 |

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Solid-State and Molecular Characterization

Vibrational spectroscopy, encompassing techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable information regarding the molecular structure and solid-state properties of pharmaceutical compounds like this compound. These non-destructive methods are essential for identifying functional groups, characterizing crystalline forms (polymorphism), and understanding intermolecular interactions, all of which can influence a drug's stability and bioavailability. nih.govinhalationmag.com

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule. For a complex molecule like this compound, the FTIR spectrum would be characterized by specific absorption bands corresponding to its various functional groups. While a specific spectrum for this exact compound is not publicly available, a detailed analysis based on its structural analogue, Salbutamol, can be extrapolated. Key vibrational modes would include O-H stretching from the hydroxyl groups, N-H stretching from the secondary amine, C-H stretching from the aromatic and aliphatic portions, and C=C stretching from the aromatic rings. nih.govresearchgate.netaun.edu.eg Differences in the crystalline structure or polymorphic form of the compound would manifest as shifts in the peak positions and changes in peak shapes, particularly in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing distinct information from FTIR. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the benzene rings and the carbon backbone. researchgate.net Quantum chemical calculations are often paired with experimental data to assign vibrational modes accurately. nih.govaun.edu.egresearchgate.net This combined approach allows for a thorough molecular characterization and can be instrumental in distinguishing between different solid-state forms, which is critical for ensuring material consistency in pharmaceutical development. nih.gov

Interactive Table: Representative Vibrational Modes for Albuterol Analogs

Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Associated Functional Group
O-H Stretching3400 - 3200WeakPhenolic and Aliphatic Hydroxyl
N-H Stretching3350 - 3250WeakSecondary Amine
Aromatic C-H Stretching3100 - 30003100 - 3000Benzene Rings
Aliphatic C-H Stretching2980 - 28502980 - 2850tert-Butyl and Ethyl Groups
C=C Aromatic Stretching1620 - 14501620 - 1580Benzene Rings
C-O Stretching1260 - 10001260 - 1000Hydroxyl and Ether Groups

Quantitative Bioanalytical Methods for Preclinical Samples

The quantification of this compound in preclinical samples, such as plasma, serum, or tissue homogenates, is fundamental to understanding its pharmacokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. pharmacophorejournal.comfda.govfda.gov

Sample Preparation Techniques for Complex Biological Matrices

The direct injection of biological samples into an LC-MS/MS system is not feasible due to the presence of proteins and other macromolecules that can interfere with the analysis and damage the instrument. Therefore, effective sample preparation is a critical step to extract the analyte and remove interfering substances. chromatographyonline.com

Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample. nih.gov The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be injected directly or after an evaporation and reconstitution step. While fast, this method may not remove all interfering substances like phospholipids. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves partitioning the analyte between the aqueous biological sample and a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). chromatographyonline.com By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to enhance its partitioning into the organic layer, leaving many endogenous interferences behind. chromatographyonline.com This method typically yields a cleaner extract than PPT. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is the most powerful and selective sample preparation technique. chromatographyonline.com It uses a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. Different SPE chemistries (e.g., reversed-phase, ion exchange) can be used depending on the physicochemical properties of the analyte, allowing for highly targeted cleanup of complex matrices like tissue homogenates. nih.govchromatographyonline.comresearchgate.net

Future Directions and Unaddressed Research Questions for 4,5 Dibenzyl 5 Hydroxy Albuterol

Exploration of Alternative Therapeutic Applications for 4,5-Dibenzyl 5-Hydroxy Albuterol

The structural modifications present in this compound, namely the dibenzyl groups, could significantly alter its receptor binding profile and tissue distribution compared to its parent compound, albuterol. While albuterol primarily targets β2-adrenergic receptors to induce bronchodilation, these structural changes could confer activity at other receptor subtypes or even entirely different classes of receptors. nih.gov

Future research should, therefore, systematically screen this compound against a broad panel of receptors and enzymes. This could unveil novel therapeutic applications beyond respiratory diseases. For instance, altered affinity for β1- or β3-adrenergic receptors could suggest potential uses in cardiovascular or metabolic conditions, respectively. An initial step would be to compare its binding affinity to that of albuterol and its main metabolite, 5-hydroxy albuterol. nih.gov

Table 1: Potential Areas for Therapeutic Exploration

Therapeutic Area Rationale for Investigation
Cardiovascular Diseases Potential for altered selectivity towards β1-adrenergic receptors.
Metabolic Disorders Possible modulation of β3-adrenergic receptors involved in lipolysis and thermogenesis.
Neurological Disorders Assessment of central nervous system penetration and interaction with CNS-based adrenergic receptors.

Investigation of Formulation Strategies for Optimized Delivery of this compound

The physicochemical properties of this compound, such as its solubility, lipophilicity, and molecular weight, are predicted to differ significantly from albuterol due to the addition of two benzyl (B1604629) groups. chemwhat.com These differences will necessitate the development of novel formulation strategies to ensure optimal delivery and bioavailability.

Key research questions in this area include determining the aqueous solubility and partition coefficient of the compound. Based on these findings, various formulation approaches could be explored, such as nano-encapsulation, lipid-based delivery systems, or the development of novel pro-drug strategies to enhance absorption and targeted delivery. The stability of the compound within these formulations will also be a critical factor to investigate.

Characterization of Potential Interactions with Other Pharmacological Targets or Pathways

A crucial aspect of preclinical development is understanding a compound's potential for drug-drug interactions. Given that albuterol is known to interact with various medications, including beta-blockers, diuretics, and monoamine oxidase inhibitors, it is imperative to characterize the interaction profile of its dibenzylated derivative. nih.govdrugs.comgoodrx.com

Initial studies should focus on its metabolism, identifying the primary cytochrome P450 (CYP) enzymes responsible for its breakdown. This information is vital for predicting potential pharmacokinetic interactions with other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes. Furthermore, pharmacodynamic interaction studies should be conducted to assess its effects when co-administered with drugs acting on the cardiovascular and central nervous systems.

Addressing Long-Term Stability and Degradation Pathways of this compound in Different Environments

The long-term stability of a drug substance is a critical determinant of its shelf-life and clinical viability. For this compound, comprehensive stability studies under various environmental conditions (e.g., temperature, humidity, light) are required. The degradation pathways of the compound should be meticulously characterized, and any degradation products should be identified and assessed for potential toxicity.

Table 2: Proposed Stability and Degradation Studies

Study Type Parameters to Investigate
Forced Degradation Acid, base, oxidative, thermal, and photolytic stress conditions.
Long-Term Stability Real-time and accelerated stability studies in various storage conditions.

Elucidation of Remaining Gaps in the Preclinical Pharmacological and Toxicological Profile

Currently, there is a significant void in the publicly available data regarding the preclinical pharmacology and toxicology of this compound. A comprehensive preclinical testing program is essential to establish a preliminary safety and efficacy profile.

Key pharmacological gaps to address include determining its dose-response relationship, duration of action, and in vivo efficacy in relevant animal models. The toxicological profile needs to be established through a battery of in vitro and in vivo studies, including assessments of genotoxicity, cytotoxicity, and acute toxicity. Understanding the off-target effects is also a critical component of this preclinical evaluation. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4,5-Dibenzyl 5-Hydroxy Albuterol, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves benzylation of hydroxyl groups in albuterol derivatives. For example, benzyl ether formation (e.g., using benzyl bromide under basic conditions) protects hydroxyl groups during synthesis. Intermediates are characterized via ¹H/¹³C NMR (to confirm benzyl group introduction) and HPLC (to monitor reaction progress). Post-synthesis, deprotection may require catalytic hydrogenation. Impurity profiling (e.g., unreacted starting materials) is critical and can be performed using LC-MS .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under thermal, photolytic, and hydrolytic stress (per ICH guidelines). For example:

  • Thermal stability : Incubate at 40–60°C for 1–4 weeks; monitor via HPLC-UV for degradation peaks.
  • Photostability : Expose to UV light (ICH Q1B); use mass spectrometry to identify photodegradants.
    Salt forms (e.g., hemisulfate) may enhance stability, as seen in related albuterol derivatives .

Q. What pharmacological assays are suitable for evaluating the bronchodilatory activity of this compound?

  • Methodological Answer :

  • In vitro : Use isolated tracheal smooth muscle rings (e.g., guinea pig) to measure relaxation via β₂-adrenergic receptor activation. Compare EC₅₀ values to albuterol .
  • In vivo : Assess bronchoprotection in ovalbumin-sensitized murine models using plethysmography to measure airway resistance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

  • Methodological Answer : Discrepancies may arise from interspecies variability (e.g., human vs. rodent liver microsomes) or analytical limitations. To address this:

  • Perform cross-species metabolic profiling using LC-HRMS to identify species-specific phase I/II metabolites.
  • Validate findings with isotopic labeling (e.g., deuterated analogs) to track metabolic fate .

Q. What advanced strategies are recommended for impurity profiling in synthetic batches?

  • Methodological Answer :

  • For known impurities : Use reference standards (e.g., process-related dibenzoannulene derivatives) for HPLC calibration .
  • For unknown impurities : Employ LC-QTOF-MS with molecular networking to cluster structurally related impurities. Quantify using a "qualify-and-quantify" approach per ICH Q3A/B .

Q. How does stereochemistry influence the pharmacological efficacy of this compound?

  • Methodological Answer :

  • Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis.
  • Compare β₂-receptor binding affinity using radioligand displacement assays (³H-CGP 12177).
  • In vivo efficacy : Administer enantiomers in asthma models; measure bronchodilation via airway resistance metrics. The (R)-isomer is often more potent, as observed in albuterol derivatives .

Q. What computational methods support the design of derivatives with improved receptor selectivity?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to model interactions with β₂-adrenergic receptor active sites.
  • Use QSAR models to predict substituent effects on binding affinity. Validate predictions with SPR (surface plasmon resonance) for kinetic binding studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal degradation products of this compound?

  • Methodological Answer : Divergent results may stem from reaction conditions (e.g., iodine presence in benzyl ether cleavage). To reconcile:

  • Replicate degradation under inert (N₂) vs. oxidative atmospheres; analyze products via GC-MS and FTIR .
  • Cross-reference with literature on dibenzyl ether thermolysis, which generates stilbene or toluene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.